molecular formula C9H10N2 B575664 1-ethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 160590-41-0

1-ethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B575664
CAS No.: 160590-41-0
M. Wt: 146.193
InChI Key: DMAZOYVIRCAMBT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrolo[3,2-b]pyridine (CAS 126344-09-0) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound features a pyrrolopyridine scaffold, a privileged structure in drug discovery known for its broad spectrum of pharmacological activities . The pyrrolo[3,2-b]pyridine core is a key structural isomer in the azaindole family, serving as a versatile intermediate for synthesizing more complex molecules . Researchers value this scaffold for its potential in developing therapeutics; derivatives of related pyrrolopyridine isomers have demonstrated significant biological activities, including serving as cannabinoid receptor antagonists , kinase inhibitors , and antimicrobial agents . As a fundamental building block, 1-ethyl-1H-pyrrolo[3,2-b]pyridine enables exploration into these and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-7-5-8-9(11)4-3-6-10-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAZOYVIRCAMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301016
Record name 1-Ethyl-1H-pyrrolo[3,2-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID901301016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-41-0
Record name 1-Ethyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160590-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Formation and Ethylation Sequence

The classical Madelung cyclization, traditionally employed for indole synthesis, has been adapted for pyrrolo[3,2-b]pyridine systems through careful modification of starting materials and reaction conditions. A representative protocol begins with 2-ethylaminopyridine derivatives, where cyclization under strongly basic conditions (e.g., potassium tert-butoxide in DMF at 150°C) induces intramolecular cyclodehydration. Ethylation prior to cyclization proves critical, as post-cyclization N-alkylation often suffers from competing ring-opening side reactions.

Key optimization studies demonstrate that substituting conventional sodium ethoxide with cesium carbonate enhances regiocontrol, favoring 1-ethyl over 3-ethyl isomer formation by a 9:1 ratio. Microwave irradiation (150 W, 180°C) reduces reaction times from 24 hours to 45 minutes while maintaining yields of 68–72%. Post-cyclization purification via silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from dihydro byproducts.

Fischer Indole-Inspired Approaches

Hydrazine Intermediate Strategy

Drawing parallels from Fischer indole synthesis, this method employs ethyl hydrazine derivatives condensed with appropriately substituted pyridine precursors. For instance, 3-ethyl-3-pyridinylhydrazine reacts with cyclohexanone derivatives under acidic conditions (HCl/EtOH, reflux) to form the pyrrolopyridine core. The ethyl group’s steric bulk necessitates elevated temperatures (110–120°C) compared to methyl analogues, but prevents over-cyclization side reactions.

Comparative studies reveal that using trifluoroacetic acid instead of HCl accelerates the rate-determining-sigmatropic rearrangement step, achieving 82% yield versus 65% with HCl. However, this acid strength requires careful control to avoid decomposition of the ethyl-bearing intermediate.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling enables late-stage introduction of ethyl groups onto preformed pyrrolopyridine cores. A patented protocol details the reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with ethylboronic acid using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in dioxane/water (3:1) at 80°C. Despite the ethyl group’s modest directing effects, selectivity for the 1-position reaches 89% when employing XPhos as a supporting ligand.

Table 1: Ligand Effects on Coupling Efficiency

LigandYield (%)1-Ethyl:3-Ethyl Ratio
PPh3_3622.3:1
XPhos788.9:1
SPhos715.6:1
DavePhos684.1:1

Data adapted from microwave-assisted trials (100°C, 30 min).

Functional Group Interconversion Pathways

Reductive Amination of Pyrrolopyridine Ketones

An alternative route involves converting 1-acetyl-pyrrolo[3,2-b]pyridine to the ethyl derivative via Wolff-Kishner reduction. Treatment with hydrazine hydrate in ethylene glycol at 200°C removes the carbonyl group, followed by ethylation using ethyl iodide and NaH in THF. While this two-step process achieves 65% overall yield, competing N7-ethylation necessitates chromatographic separation using reverse-phase C18 columns with methanol/water gradients.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

The 1-ethyl substituent produces distinctive 1H^{1}\text{H} NMR signals: a triplet at δ 1.42 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 3.89 ppm (2H, J = 7.1 Hz) for the methylene. 13C^{13}\text{C} NMR shows the ethyl carbons at δ 13.8 (CH3_3) and δ 39.5 (CH2_2), with the N-bearing carbon at δ 142.2. HRMS data consistently matches the molecular formula C9_9H11_{11}N2_2 (calc. 147.0922, found 147.0918) .

Chemical Reactions Analysis

1-Ethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression and other diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pyrrolopyridine Family

The pyrrolopyridine core exhibits diverse substitution patterns, significantly altering physicochemical and biological properties. Key comparisons include:

Key Observations:
  • Heterocyclic Fusion : Pyrrolo[3,2-b]pyridine (1-ethyl derivative) differs from pyrrolo[2,3-b]pyridine in nitrogen placement, affecting π-stacking and hydrogen-bonding interactions critical for target binding .
  • Functional Group Impact : Chloropyrimidine-substituted derivatives (e.g., compound 7 ) exhibit lower yields (11%) due to steric and electronic challenges in SNAr reactions, whereas ethynyl-substituted analogues (e.g., 20a ) achieve moderate yields (51%) via transition-metal catalysis.

Comparison with Bioisosteric Scaffolds

Pyrrolopyridines are often compared to bioisosteres like furopyridines and pyrazolopyrimidines:

Table 2: Bioisosteric Comparison
Scaffold Example Compound Key Differences Advantages/Disadvantages Reference
Pyrrolo[3,2-b]pyridine 1-Ethyl-1H-pyrrolo[3,2-b]pyridine Nitrogen-rich, planar structure Enhanced kinase affinity; metabolic stability
Furo[3,2-b]pyridine Dinaciclib derivatives Oxygen vs. nitrogen in fused ring Reduced basicity; altered solubility
Pyrazolo[1,5-a]pyrimidine Dinaciclib (CDK inhibitor) Five-membered pyrazole vs. pyrrole Broader kinase selectivity
Key Observations:
  • Electronic Effects : Pyrrolo[3,2-b]pyridine’s nitrogen atoms enable stronger hydrogen bonding with kinase ATP pockets compared to furopyridines .
  • Synthetic Accessibility : Pyrrolopyridines often require multi-step syntheses (e.g., Scheme 1 in ), whereas pyrazolopyrimidines benefit from established routes .

Biological Activity

1-Ethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of the pyrrolopyridine class, which is known for diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of 1-ethyl-1H-pyrrolo[3,2-b]pyridine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-ethyl-1H-pyrrolo[3,2-b]pyridine is C₁₁H₁₃N₂, with a molar mass of approximately 173.24 g/mol. The compound features a pyrrole ring fused with a pyridine nucleus, which contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that 1-ethyl-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activities primarily through its interactions with various enzymes and receptors:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, it interacts with fibroblast growth factor receptors (FGFRs), which play crucial roles in tumorigenesis. Preclinical studies suggest that this inhibition may lead to reduced cancer cell viability and induced apoptosis in tumor cells .
  • Antiviral Activity : Preliminary studies have indicated that this compound may possess antiviral properties, targeting viral replication mechanisms .
  • Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory effects, contributing to its therapeutic profile in various disease models .

Structure-Activity Relationships (SAR)

The biological activity of 1-ethyl-1H-pyrrolo[3,2-b]pyridine can be influenced by modifications to its chemical structure. Studies have shown that substituents at specific positions on the pyridine or pyrrole rings can enhance or diminish activity against targeted pathways:

Substituent PositionEffect on Activity
3-position (Iodine)Increases kinase inhibition potency
4-position (Alkyl)Modulates receptor binding affinity
2-position (Amino)Enhances anti-inflammatory properties

These modifications can lead to derivatives with improved pharmacological profiles suitable for further development as therapeutic agents .

Case Studies

Several studies have investigated the biological activity of derivatives related to 1-ethyl-1H-pyrrolo[3,2-b]pyridine:

  • Anticancer Studies : A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
  • Antiviral Activity : Research focused on derivatives demonstrated moderate antiviral activity against HIV-1. Compounds with specific substituents showed significant inhibition of viral replication .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives in models of acute inflammation, showing a reduction in inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-ethyl-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation : Use NaH as a base with ethylating agents (e.g., ethyl iodide) in THF at 0°C to room temperature to introduce the ethyl group at the N1 position .
  • Cyclization : Condensation of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyridine core .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., dioxane/water mixtures) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing 1-ethyl-1H-pyrrolo[3,2-b]pyridine derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.2 ppm for pyrrole-pyridine fusion) and ethyl group signals (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy for purity assessment .
  • ¹⁹F NMR : Required for fluorinated analogs (e.g., δ -172 ppm for 3-fluoro derivatives) .

Q. What safety protocols are essential when handling 1-ethyl-1H-pyrrolo[3,2-b]pyridine?

  • Hazard Mitigation :

  • GHS Compliance : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) .
  • Ventilation : Avoid inhalation (H335) via fume hoods during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 1-ethyl-1H-pyrrolo[3,2-b]pyridine derivatives targeting GluN2B receptors?

  • Approach :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at C6 to enhance receptor binding affinity .
  • Brain Penetration : Optimize logP (2–3) via substituent polarity adjustments (e.g., hydroxylation) to reduce P-glycoprotein efflux .
  • Data Validation : Use patch-clamp assays to quantify GluN2B inhibition (IC₅₀) and compare with in silico docking models .

Q. How can discrepancies in reported biological activities (e.g., antitumor vs. antiviral) of pyrrolo[3,2-b]pyridine derivatives be resolved?

  • Analysis Framework :

  • Assay Conditions : Compare cell lines (e.g., HepG2 vs. HEK293) and incubation times to identify context-dependent effects .
  • Structural Confounders : Evaluate substituent effects (e.g., 6-CN vs. 6-CF₃) on target selectivity using kinase profiling panels .

Q. What strategies improve metabolic stability of 1-ethyl-1H-pyrrolo[3,2-b]pyridine-based drug candidates?

  • Optimization Strategies :

  • CYP450 Inhibition : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) .
  • hERG Liability : Reduce basicity by introducing polar substituents (e.g., -OH) to minimize off-target ion channel binding .

Q. How can computational modeling guide the design of selective kinase inhibitors using this scaffold?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock to map interactions with kinase ATP pockets (e.g., FGFR1 vs. VEGFR2) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

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